2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-3-fluoronaphthalene-1-carbonitrile
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Overview
Description
MRTX9768 is a synthetic lethal-based inhibitor designed to bind the protein arginine methyltransferase 5-methylthioadenosine complex and selectively target methylthioadenosine phosphorylase/cyclin-dependent kinase inhibitor 2A-deleted tumors . This compound is particularly significant in the treatment of cancers with high unmet medical needs, such as mesothelioma, pancreatic cancer, and lung squamous cell carcinoma .
Preparation Methods
The synthesis of MRTX9768 involves a fragment-based approach. Initially, a fragment hit was identified in a surface plasmon resonance binding assay with the protein arginine methyltransferase 5-methylthioadenosine complex . The binding mode was determined by X-ray crystallography, revealing productive interactions with specific amino acids of protein arginine methyltransferase 5 and the co-liganded methylthioadenosine . Fragment growing aided by structure-based design identified key interactions that enhance binding to the protein arginine methyltransferase 5-methylthioadenosine complex . Further optimization of cellular potency and pharmacokinetic properties led to the identification of MRTX9768 .
Chemical Reactions Analysis
MRTX9768 undergoes various chemical reactions, primarily focusing on its interaction with the protein arginine methyltransferase 5-methylthioadenosine complex. The compound selectively binds and stabilizes the catalytically inactive protein arginine methyltransferase 5-methylthioadenosine complex, inhibiting symmetric dimethylarginine modification of proteins . This inhibition is crucial for the selective antitumor activity in methylthioadenosine phosphorylase-deleted tumor cells .
Scientific Research Applications
MRTX9768 has significant scientific research applications, particularly in the field of cancer treatment. It demonstrates selective antitumor activity in methylthioadenosine phosphorylase-deleted tumor cells while sparing methylthioadenosine phosphorylase-wild type cells . This selectivity makes it a promising candidate for precision medicine in treating cancers with methylthioadenosine phosphorylase/cyclin-dependent kinase inhibitor 2A deletions .
Mechanism of Action
MRTX9768 exerts its effects by selectively binding and stabilizing the catalytically inactive protein arginine methyltransferase 5-methylthioadenosine complex . This binding inhibits the symmetric dimethylarginine modification of proteins, which is essential for mammalian cell survival . The compound’s selectivity for methylthioadenosine phosphorylase-deleted tumor cells is based on the concept of synthetic lethality, where the inhibition of protein arginine methyltransferase 5 in the presence of accumulated methylthioadenosine leads to selective antitumor activity .
Comparison with Similar Compounds
MRTX9768 is unique in its selective inhibition of the protein arginine methyltransferase 5-methylthioadenosine complex in methylthioadenosine phosphorylase-deleted cancer cells . Other protein arginine methyltransferase 5 inhibitors do not exhibit this selectivity and often result in broader inhibition of protein arginine methyltransferase 5, leading to potential side effects . Similar compounds include first-generation protein arginine methyltransferase 5 inhibitors, which do not target the methylthioadenosine-complexed protein arginine methyltransferase 5 and lack selective inhibition of methylthioadenosine phosphorylase-deleted cancer cells .
Properties
IUPAC Name |
2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-3-fluoronaphthalene-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN6O/c1-31-23(22-18(10-26)15-5-3-2-4-13(15)9-20(22)25)19(12-28-31)14-6-7-16-17(8-14)21(11-27)29-30-24(16)32/h2-9,12H,11,27H2,1H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTYWAYMKBEXES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=CC3=C(C=C2)C(=O)NN=C3CN)C4=C(C5=CC=CC=C5C=C4F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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